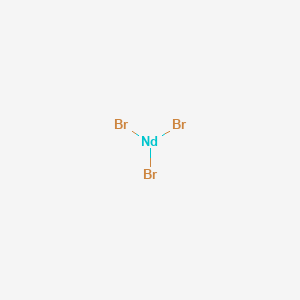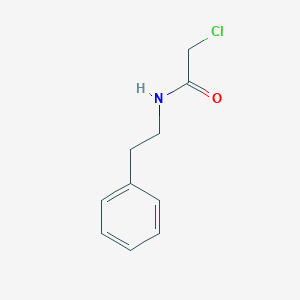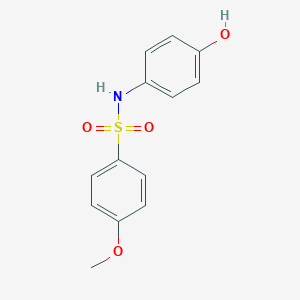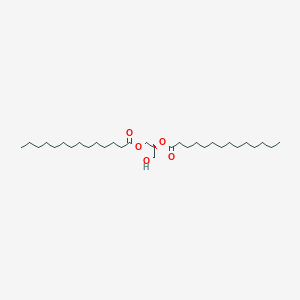![molecular formula C10H18O2 B086791 7,12-Dioxaspiro[5.6]dodecane CAS No. 181-28-2](/img/structure/B86791.png)
7,12-Dioxaspiro[5.6]dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,12-Dioxaspiro[5.6]dodecane, also known as dioxaspirododecane or DSD, is a cyclic ether compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool for studying biological systems, including enzymes, proteins, and DNA.
Mecanismo De Acción
DSD binds to the active site of enzymes and prevents the substrate from binding, thereby inhibiting the enzyme's activity. This allows researchers to study the enzyme's mechanism of action and identify potential inhibitors or activators of the enzyme.
Efectos Bioquímicos Y Fisiológicos
DSD has been shown to have a range of biochemical and physiological effects. Studies have shown that DSD can induce apoptosis, or programmed cell death, in certain cancer cells. Additionally, DSD has been shown to have anti-inflammatory effects and can reduce the production of cytokines, which are involved in the body's immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DSD has several advantages for use in lab experiments. Its high purity and stability make it a reliable tool for studying enzyme-catalyzed reactions. Additionally, its unique chemical structure allows researchers to study specific aspects of enzyme activity that may not be possible with other inhibitors.
However, there are also limitations to the use of DSD in lab experiments. DSD is a relatively new compound, and its effects on biological systems are not yet fully understood. Additionally, DSD may have off-target effects on enzymes or other biological systems, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on DSD. One potential area of study is the development of DSD-based inhibitors for specific enzymes involved in disease processes. Additionally, researchers may investigate the potential use of DSD in drug delivery systems or as a therapeutic agent for certain diseases.
Conclusion
In conclusion, 7,12-Dioxaspiro[5.6]dodecane is a valuable tool for studying enzyme-catalyzed reactions and has potential applications in various fields of scientific research. Its unique chemical structure and properties make it a promising area of study for future research. However, further studies are needed to fully understand the effects of DSD on biological systems and to develop its potential applications.
Métodos De Síntesis
The synthesis of DSD involves the reaction of 1,6-dibromohexane with ethylene oxide in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to form the cyclic ether ring. The yield of the synthesis process is typically high, and the purity of the final product can be easily achieved through simple purification techniques.
Aplicaciones Científicas De Investigación
DSD has been extensively studied for its use in various scientific research applications. One of the most significant applications of DSD is in the study of enzyme-catalyzed reactions. DSD can act as a competitive inhibitor of certain enzymes, allowing researchers to study the mechanism of action of these enzymes.
Propiedades
Número CAS |
181-28-2 |
|---|---|
Nombre del producto |
7,12-Dioxaspiro[5.6]dodecane |
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
7,12-dioxaspiro[5.6]dodecane |
InChI |
InChI=1S/C10H18O2/c1-2-6-10(7-3-1)11-8-4-5-9-12-10/h1-9H2 |
Clave InChI |
GGKFOZUGYBUSAD-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OCCCCO2 |
SMILES canónico |
C1CCC2(CC1)OCCCCO2 |
Otros números CAS |
181-28-2 |
Sinónimos |
7,12-dioxaspiro[5.6]dodecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



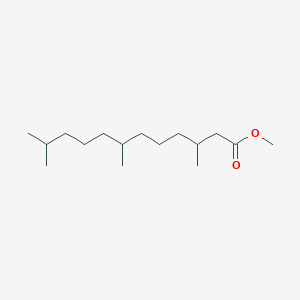
![Spiro[3.3]heptane](/img/structure/B86710.png)
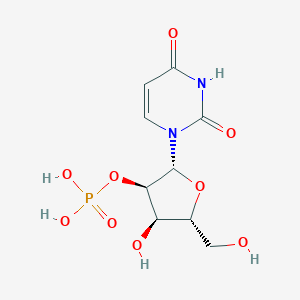
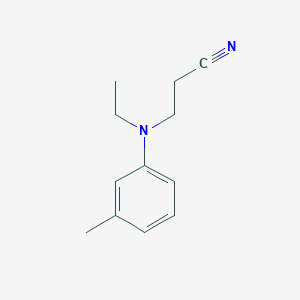
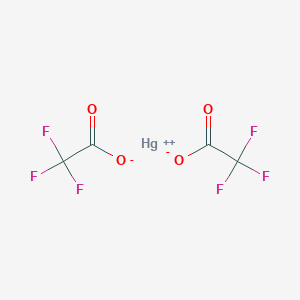
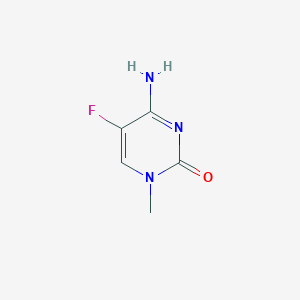
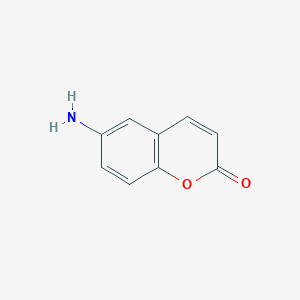
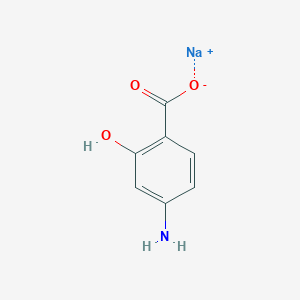
![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)
![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)
